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Compound of Interest

Compound Name: Sphinx31

Cat. No.: B610945 Get Quote

For researchers, scientists, and drug development professionals, the precise validation of a

small molecule inhibitor's specificity is paramount. This guide provides a comprehensive

comparison of Sphinx31, a potent inhibitor of Serine/arginine-protein kinase 1 (SRPK1),

against other kinases, supported by experimental data and detailed protocols.

Sphinx31 has emerged as a valuable tool for investigating the cellular roles of SRPK1, a key

regulator of mRNA splicing. Its high potency and selectivity allow for targeted inhibition,

minimizing off-target effects that can confound experimental results. This guide will delve into

the quantitative data that substantiates the specificity of Sphinx31, detail the methodologies

used to obtain this data, and visualize the relevant biological pathways and experimental

workflows.

Kinase Specificity Profile of Sphinx31
The inhibitory activity of Sphinx31 against SRPK1 and other kinases has been quantified using

various biochemical and biophysical assays. The data consistently demonstrates a high degree

of selectivity for SRPK1.

Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an

inhibitor required to reduce the activity of a specific enzyme by 50%. As shown in the table

below, Sphinx31 exhibits a nanomolar IC50 for SRPK1, while its potency against closely

related kinases is significantly lower.[1]
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Kinase IC50 (nM) Selectivity vs. SRPK1

SRPK1 5.9 -

SRPK2 ~295 ~50-fold

CLK1 ~590 ~100-fold

Table 1: Inhibitory potency of Sphinx31 against SRPK1 and related kinases. The IC50 value

for SRPK1 was determined by a radioactive kinase assay.[1] The selectivity for SRPK2 and

CLK1 is estimated to be approximately 50-fold and 100-fold less than for SRPK1, respectively.

[1]

In a broader screening panel of 50 representative kinases from across the human kinome,

Sphinx31, at a concentration of 1 µM, inhibited SRPK1 activity by 96%.[2] Notably, no other

kinase in this panel was significantly inhibited, underscoring the remarkable specificity of

Sphinx31.[2]

Binding Affinity (ΔTm)
Differential Scanning Fluorimetry (DSF) is a biophysical technique used to assess the binding

of a ligand to a protein by measuring the change in the protein's melting temperature (Tm). A

significant increase in Tm (ΔTm) upon ligand binding indicates stabilization of the protein and is

a strong indicator of interaction. The table below summarizes the thermal shift induced by

Sphinx31 on a panel of splicing-modulating kinases.

Kinase ΔTm (°C)

SRPK1 12.8

SRPK2 6.7

CLK1 6.7

CLK4 5.7

CLK2, CLK3, DYRK1A, DYRK2, PRPF4B

(DYRK5), SRPK3, PIM1, PIM2
No significant ΔTm shift
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Table 2: Thermal shift (ΔTm) of various kinases upon binding of Sphinx31. The data, obtained

through Differential Scanning Fluorimetry, shows a pronounced thermal stabilization of SRPK1

in the presence of Sphinx31, with significantly weaker or no interaction observed with other

tested kinases.[2] A larger ΔTm value corresponds to a higher binding affinity. The difference in

temperature shift between SRPK1 and SRPK2/CLK1 (6.1°C) and CLK4 (7.1°C) corresponds to

an approximate 50-fold and 100-fold difference in binding affinity, respectively.[2]

Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for

the key experiments are provided below.

In Vitro Kinase Inhibition Assay (Radiolabeled ATP
Competition)
This assay quantifies the ability of an inhibitor to compete with ATP for the active site of a

kinase.

Principle: The assay measures the incorporation of a radiolabeled phosphate group from [γ-

³²P]ATP or [γ-³³P]ATP into a specific substrate by the kinase. The presence of a competitive

inhibitor, such as Sphinx31, reduces the amount of radiolabeled phosphate incorporated into

the substrate.

Protocol:

Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES buffer, MgCl₂, a

substrate peptide or protein (e.g., a peptide derived from the SR protein SRSF1), and the

purified kinase enzyme (e.g., recombinant human SRPK1).

Inhibitor Addition: Add varying concentrations of Sphinx31 (or the vehicle control, typically

DMSO) to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at

a constant temperature (e.g., 30°C) to allow for inhibitor binding.

Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and

radiolabeled [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be close to the Km

value for the specific kinase to ensure competitive inhibition is accurately measured.
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Incubation: Allow the reaction to proceed for a specific time, ensuring that the reaction is in

the linear range of product formation.

Termination and Separation: Stop the reaction by adding a quenching solution (e.g.,

phosphoric acid or EDTA). Spot the reaction mixture onto a filter paper (e.g., P81

phosphocellulose paper).

Washing: Wash the filter papers extensively with a wash buffer (e.g., dilute phosphoric acid)

to remove unincorporated radiolabeled ATP.

Quantification: Measure the radioactivity retained on the filter papers, which corresponds to

the amount of phosphorylated substrate, using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative

to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Differential Scanning Fluorimetry (DSF)
DSF is used to determine the thermal stability of a protein and assess ligand binding.

Principle: The assay monitors the thermal unfolding of a protein in the presence of a

fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the

unfolded protein, leading to an increase in fluorescence. A ligand that binds to and stabilizes

the protein will increase its melting temperature (Tm).

Protocol:

Sample Preparation: Prepare a solution containing the purified kinase and the fluorescent

dye in a suitable buffer.

Ligand Addition: Dispense the protein-dye mixture into the wells of a 96- or 384-well PCR

plate. Add Sphinx31 or a vehicle control to the respective wells.

Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal ramp,

typically from 25°C to 95°C, with a slow and steady increase in temperature.

Fluorescence Monitoring: Continuously monitor the fluorescence intensity in each well as the

temperature increases.
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Data Analysis: Plot the fluorescence intensity as a function of temperature to generate a

melting curve. The midpoint of the transition in this curve is the melting temperature (Tm).

Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with the vehicle control

from the Tm of the protein with the inhibitor.

Visualizing the SRPK1 Signaling Pathway and
Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the

following diagrams have been generated using Graphviz.
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Caption: SRPK1 Signaling Pathway in VEGF-A Splicing.
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The diagram above illustrates a key signaling pathway involving SRPK1. Upon stimulation by

growth factors, activated Akt phosphorylates and activates SRPK1. Active SRPK1 then

phosphorylates the splicing factor SRSF1, leading to its translocation into the nucleus. In the

nucleus, phosphorylated SRSF1 regulates the alternative splicing of pre-mRNAs, such as that

of Vascular Endothelial Growth Factor A (VEGF-A), often promoting the production of pro-

angiogenic isoforms. Sphinx31 acts as a potent inhibitor of active SRPK1, thereby blocking

this cascade.
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Caption: Experimental Workflow for Kinase Inhibitor Profiling.

This workflow diagram outlines the key steps in validating the specificity of a kinase inhibitor

like Sphinx31. It begins with the purified kinases and the inhibitor, followed by setting up the

appropriate assays, such as in vitro kinase inhibition assays to determine IC50 values and DSF

to measure binding affinity (ΔTm). The data from these assays are then acquired and analyzed

to generate a specificity profile, ultimately leading to a conclusion about the inhibitor's

selectivity.

In conclusion, the presented data robustly supports the high specificity of Sphinx31 for SRPK1

over other kinases. Its potent and selective inhibitory action makes it an invaluable chemical

probe for dissecting the roles of SRPK1 in cellular processes and a promising starting point for

the development of therapeutics targeting SRPK1-mediated pathologies.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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